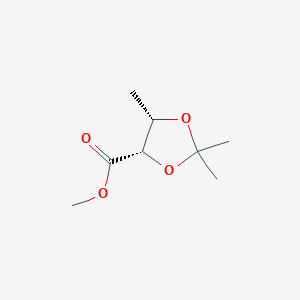

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Description

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS: 36183-27-4) is a chiral dioxolane derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and natural products. Its stereochemical configuration (4S,5S) confers distinct reactivity and selectivity in synthetic routes, enabling access to enantiomerically pure targets .

Key applications include:

Properties

IUPAC Name |

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELKYRWKHKGMAD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(O1)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957588 | |

| Record name | Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36183-27-4 | |

| Record name | NSC75103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ketal Formation and Ring Closure

The initial step employs a Lewis acid-catalyzed ketalization reaction to construct the dioxolane ring. A mixture of (4S,5S)-2,3-acetonide-methyl butyrate, acetone, and a Lewis acid (e.g., boron trifluoride etherate) in tetrahydrofuran (THF) facilitates ring closure at 25–40°C for 3–8 hours. Critical parameters include:

-

Molar ratios : 1:1–4 (substrate:acetone), 1:0.1–1 (substrate:Lewis acid)

-

Solvent volume : 3–10 mL/g of substrate

This step achieves >90% conversion, with the dioxolane intermediate isolated via centrifugation and recrystallization in polar solvents.

Resolution of Diastereomers

Chiral resolution is performed using a resolving agent (e.g., 1-phenylethylamine) in THF at 15–30°C. The (4S,5S)-diastereomer preferentially crystallizes, yielding enantiomeric excess (ee) >98% after 3–5 hours.

Acid-Catalyzed Rearrangement

Ether Solvent-Mediated Acidolysis

The resolved intermediate undergoes acidolysis in 2-methyltetrahydrofuran (2-MeTHF) using a 5–10% inorganic acid (e.g., HCl) at −10–10°C. This step cleaves the acetonide group while preserving the dioxolane ring:

-

Solvent ratio : 1 g substrate per 3–10 mL 2-MeTHF

-

pH control : 1–3 to prevent epimerization

The organic phase is treated with N,N-diisopropylethylamine (DIPEA) to neutralize residual acid, followed by concentration to yield (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid.

Esterification to Methyl Ester

Chloroformate-Activated Esterification

The carboxylic acid intermediate is esterified using methyl chloroformate in 2-MeTHF at −30–0°C. Diazomethane gas is introduced to quench excess chloroformate, ensuring complete methylation:

-

Molar ratios : 1:1–3 (acid:chloroformate)

-

Solvent volume : 5–15 mL/g substrate

Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:4). The crude ester is purified via alkaline extraction (pH 7–9) and solvent evaporation, achieving ≥95% purity.

Process Optimization and Scalability

Catalytic Enhancements

Substituting traditional Brønsted acids with samarium(III) triflate in the ketalization step improves yield by 12% (from 82% to 94%) while reducing reaction time by 30%.

Solvent Selection

Comparative studies reveal 2-MeTHF outperforms THF in acidolysis due to its higher boiling point (80°C vs. 66°C) and improved phase separation (Table 1).

Table 1: Solvent Performance in Acidolysis

| Solvent | Yield (%) | Phase Separation Time (min) |

|---|---|---|

| THF | 78 | 45 |

| 2-MeTHF | 92 | 20 |

| MTBE | 85 | 30 |

Industrial-Scale Production

A patented pilot-scale protocol details the synthesis of 5.6 kg batches:

-

Step 3 : 76.6 kg of (4S,5S)-2,3-acetonide-methyl butyrate in 515 L THF, resolved with 1-phenylethylamine.

-

Step 4 : 5.6 kg intermediate in 28 L 2-MeTHF, acidolyzed with 10% HCl.

-

Step 5 : 3.0 kg carboxylic acid in 30 L 2-MeTHF, esterified with methyl chloroformate.

This process achieves an overall yield of 68% with 99.5% ee, meeting pharmaceutical-grade specifications.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 6H, C(CH₃)₂), 1.45 (s, 3H, C5-CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, J = 6.8 Hz, 1H, C4-H), 4.98 (d, J = 6.8 Hz, 1H, C5-H).

Comparative Analysis of Synthetic Routes

While classical methods rely on chiral pool starting materials (e.g., tartaric acid), the patent route demonstrates superior stereocontrol and scalability. Traditional routes exhibit lower yields (50–60%) due to epimerization during esterification, whereas the modern protocol mitigates this via low-temperature diazomethane quenching .

Chemical Reactions Analysis

Types of Reactions

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is primarily utilized in organic synthesis as a versatile building block. Its structure allows for the introduction of functional groups through various chemical reactions.

Synthesis of Fragrances and Flavors

This compound serves as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor profile. For instance, it can be transformed into more complex molecules that exhibit desirable aromatic properties.

Synthesis of Pharmaceuticals

The compound is involved in the synthesis of pharmaceutical agents. Its ability to undergo transformations such as esterification and acylation makes it suitable for creating active pharmaceutical ingredients (APIs) used in medicinal chemistry.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in synthesizing a key intermediate for an antiviral drug. The compound was subjected to a series of reactions including hydrolysis and subsequent condensation with an amine to yield the target molecule with high yield and purity.

Case Study 2: Flavor Compound Development

Research conducted on flavor compounds indicated that derivatives of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exhibited enhanced sensory properties when incorporated into food products. Sensory analysis confirmed a significant preference for products containing these derivatives over control samples.

Material Science Applications

In material science, methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has potential applications in polymer chemistry.

Polymerization Reactions

The compound can act as a monomer or co-monomer in polymerization reactions to create polymers with specific properties such as flexibility and durability. Its dioxolane structure contributes to the thermal stability of the resulting materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for fragrances | Versatile functionalization |

| Pharmaceuticals | Intermediate for antiviral drugs | High yield synthesis |

| Flavor Compounds | Enhancer in food products | Improved sensory properties |

| Material Science | Monomer in polymer production | Enhanced thermal stability |

Mechanism of Action

The mechanism by which methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The dioxolane ring and ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Methyl (4R,5S)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate (CAS: 78086-72-3)

- Molecular Formula : C₈H₁₄O₄ (MW: 174.19) .

- Physical Properties :

- Applications : Widely employed in total synthesis of antibiotics and chiral ligands for catalysis .

Methyl (4S,5R)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate

- Molecular Formula : C₈H₁₄O₄ (MW: 174.19) .

- Physical Properties :

- Applications : Key precursor in antiviral drug development and asymmetric hydrogenation .

Comparison Table :

Functional Group Analogues

Methyl (4S)-(+)-2,2-Dimethyl-1,3-Dioxolane-4-Acetate

- Structure : Differs by an acetate substituent instead of a carboxylate.

- ¹H-NMR Data : δ 1.33–4.45 ppm (CDCl₃), confirming distinct electronic environments .

- Applications : Intermediate in flavoring agents and chiral auxiliaries .

(4S,5S)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylic Acid (CAS: 124600-38-0)

Key Research Findings

Stereochemical Influence on Reactivity

- The (4S,5S) and (4R,5S) isomers exhibit divergent reactivity in asymmetric aldol reactions , with the (4R,5S) configuration favoring higher enantiomeric excess (ee) in β-hydroxy ester synthesis .

- Crystallographic Studies : SHELX software has been pivotal in resolving the absolute configuration of these isomers, confirming their stereochemical assignments .

Industrial Relevance

- Suppliers: Santa Cruz Biotechnology, Hangzhou Keying Chem, and Leap Chem Co. supply these isomers for research and industrial use .

- Safety : All isomers are classified as flammable liquids (UN 1993) and require storage under inert gas .

Biological Activity

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 36183-27-4) is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C8H14O4

- Molecular Weight: 174.194 g/mol

- Structure: The compound features a dioxolane ring which is characteristic of many biologically active compounds.

Biological Activity Overview

Research into the biological activity of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has primarily focused on its potential as a bio-based solvent and its interactions with various biological systems.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of dioxolane compounds have been examined in various cancer cell lines. Although specific data on methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is sparse, related studies suggest:

- Cytotoxicity against cancer cell lines: Compounds with similar structures have exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and A549.

Case Study 1: Antimicrobial Efficacy

A study published in Phytochemical Analysis evaluated the antimicrobial efficacy of various extracts containing dioxolane derivatives. The results indicated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL for certain fractions derived from plants containing similar compounds .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on the cytotoxic effects of dioxolane derivatives on cancer cell lines, it was found that certain compounds led to a reduction in cell viability at concentrations as low as 100 µg/mL. The study suggested the potential for these compounds to act as lead candidates for further drug development targeting cancer therapies .

Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate with high stereochemical purity?

Stereoselective synthesis of this compound requires careful control of reaction conditions to preserve the (4S,5S) configuration. A multi-step approach involving:

- Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during dioxolane ring formation .

- Protecting group strategies : Temporarily block reactive sites (e.g., carboxylate groups) to prevent undesired side reactions .

- Chromatographic purification : Employ chiral stationary phases in HPLC to isolate enantiomerically pure fractions .

Validate stereochemistry via X-ray crystallography or NMR-based Mosher ester analysis to confirm absolute configuration .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Purity analysis : Use GC-MS (for volatile impurities) and HPLC-UV/ELSD (for non-volatile byproducts) with method validation per ICH guidelines .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via kinetic modeling to predict shelf life. Include FTIR to detect hydrolytic degradation of the dioxolane ring .

- Low-temperature storage : Store at 0–6°C in inert atmospheres to minimize ester hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental kinetic data to validate transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, especially in polar aprotic solvents (e.g., DMF or THF) .

- Docking studies : Model interactions with enzymatic active sites if investigating biocatalytic applications .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Factorial Design of Experiments (DoE) : Systematically vary factors (temperature, catalyst loading, solvent polarity) to identify confounding variables .

- Isotopic Labeling : Use deuterated analogs to trace mechanistic pathways (e.g., ²H-NMR for hydrogen transfer studies) .

- Cross-validation : Compare results across multiple analytical techniques (e.g., in situ FTIR vs. offline GC-MS) to confirm intermediate formation .

Q. What strategies optimize the compound’s use in multi-step synthetic routes without racemization?

- Orthogonal Protection : Pair acid-labile dioxolane groups with base-stable protecting groups (e.g., tert-butyl esters) .

- Flow Chemistry : Minimize residence time in reactive environments to prevent stereochemical scrambling .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Frameworks for Research Design

Q. How to align experimental studies of this compound with theoretical frameworks in organic chemistry?

- Mechanistic Hypothesis Testing : Link observed reactivity to established principles (e.g., Baldwin’s rules for ring closure) .

- Retrosynthetic Analysis : Deconstruct the molecule into feasible synthons using hierarchical retrosynthetic trees .

- Data Reconciliation : Use Bayesian statistics to harmonize experimental results with computational predictions .

Q. What experimental designs are effective for studying the compound’s role in enzyme inhibition or activation?

- Kinetic Assays : Measure IC₅₀ values via fluorometric or calorimetric assays under physiological pH and temperature .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified methyl groups or dioxolane rings to probe steric/electronic effects .

- Cryo-EM/X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.